molecular formula C17H28N4 B3874674 N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine

N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine

Cat. No. B3874674
M. Wt: 288.4 g/mol
InChI Key: BAMFXXYOYNDFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine, also known as DEBIO-025, is a synthetic small molecule that has been extensively studied for its antiviral and immunosuppressive properties. It is a non-immunosuppressive cyclophilin inhibitor that has shown promising results in preclinical and clinical studies.

Mechanism of Action

N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine binds to the cyclophilin A (CypA) protein, which is involved in the replication of many viruses, including HCV. This binding inhibits the activity of CypA, thereby blocking viral replication. In addition, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have immunosuppressive effects by inhibiting T-cell activation and proliferation.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have a range of biochemical and physiological effects, including inhibition of viral replication, suppression of T-cell activation and proliferation, and modulation of cytokine production. In preclinical studies, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to reduce liver inflammation and fibrosis in HCV-infected mice.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine is its potent antiviral activity against a range of viruses, including HCV, HIV, and influenza. It also has immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases and organ transplantation. However, one of the limitations of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine is that it has not yet been approved for clinical use, and further studies are needed to assess its safety and efficacy.

Future Directions

There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine. One area of interest is the development of new derivatives of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine with improved antiviral and immunosuppressive properties. Another area of research is the investigation of the potential use of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine in combination with other antiviral drugs for the treatment of viral infections. Finally, further studies are needed to assess the safety and efficacy of N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine in clinical trials, particularly in the treatment of HCV and other viral infections.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been extensively studied for its antiviral properties, particularly in the treatment of hepatitis C virus (HCV) infection. It has also been investigated for its potential use in the treatment of other viral infections, such as HIV, dengue fever, and influenza. In addition, N~1~,N~1~-diethyl-N~4~-(1-methyl-1H-benzimidazol-2-yl)-1,4-pentanediamine has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases and organ transplantation.

properties

IUPAC Name

1-N,1-N-diethyl-4-N-(1-methylbenzimidazol-2-yl)pentane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-5-21(6-2)13-9-10-14(3)18-17-19-15-11-7-8-12-16(15)20(17)4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMFXXYOYNDFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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